molecular formula C22H16BrN3O6 B3551248 (5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione

(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione

Cat. No.: B3551248
M. Wt: 498.3 g/mol
InChI Key: JAGYUQGGSLVWBY-WOJGMQOQSA-N
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Description

(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a methoxy-nitrophenyl group, and an imidazolidine-2,4-dione core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing active methylene groups in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O6/c1-31-19-8-6-15(26(29)30)10-17(19)20-9-7-16(32-20)11-18-21(27)25(22(28)24-18)12-13-2-4-14(23)5-3-13/h2-11H,12H2,1H3,(H,24,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGYUQGGSLVWBY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione
Reactant of Route 3
(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-[(4-Bromophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione

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